molecular formula C19H23NO3 B2527367 4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione CAS No. 338778-01-1

4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Cat. No. B2527367
CAS RN: 338778-01-1
M. Wt: 313.397
InChI Key: JOGCLTLWRVEPKX-UHFFFAOYSA-N
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Description

The compound "4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione" is a derivative of chromene, which is a class of organic compounds with notable properties and applications. Chromene derivatives are often studied for their potential use in various fields such as fluorescent probes, biological activities, and corrosion inhibition .

Synthesis Analysis

The synthesis of related chromene compounds has been reported using various methods. For instance, a one-pot, four-component green synthesis approach has been developed for the synthesis of novel chromene derivatives, which involves the condensation of dimethyl phthalate with other reagents using L-proline as a catalyst in ethanol . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of chromene derivatives can be determined using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods help in understanding the optimized molecular structure and comparing it with experimental data . The electronic interactions and stabilization energies can be explored through Natural Bond Orbital (NBO) analysis, providing insights into the molecular structure and potential reactivity .

Chemical Reactions Analysis

Chromene derivatives exhibit interesting chemical behavior due to their ability to participate in hydrogen bonding interactions. These interactions can significantly affect the electronic absorption and emission transitions of the compounds. For example, the presence of a dimethylamino group can influence the hydrogen bonding interactions between the chromene compound and solvents like methanol or dimethylsulfoxide, which in turn affects the spectral characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be studied through various spectroscopic techniques. UV-Vis, fluorescence, and NMR spectroscopy provide valuable data on the electronic transitions, molecular structure, and dynamics of these compounds . The fluorescence properties are particularly sensitive to the environment, making these compounds useful as fluorescent probes . Additionally, the NLO (Non-Linear Optical) properties of chromene derivatives can be investigated to assess their potential applications in optical technologies .

Scientific Research Applications

Green Synthesis Approaches

Research has demonstrated efficient methodologies for synthesizing derivatives of the compound through green chemistry approaches. For instance, a one-pot, four-component synthesis method has been developed using L-proline as a catalyst in ethanol, yielding products without the need for column chromatography. This process is noted for its environmental friendliness and simplicity under mild conditions, highlighting the compound's role in advancing green chemistry practices (Satyanarayana et al., 2021).

Novel Synthetic Routes and Applications

Further research has explored novel synthetic routes to create highly substituted fused chromenones, utilizing a domino protocol under mild conditions. This method offers a versatile approach to obtaining derivatives with potential applications in materials science and pharmaceuticals (Avula, Nanubolu, & Yadla, 2014). Another study introduced a molecular-iodine-promoted synthesis leading to novel rearrangements and highlighting the compound's utility in synthetic organic chemistry (Medishetti, Kale, Nanubolu, & Atmakur, 2019).

Redox Properties and Applications

The redox properties of certain derivatives have been investigated, revealing their potential as reversible redox switches. This research opens up possibilities for these compounds in designing redox-responsive materials and sensors (Huang, Chuang, Kuo, & Yang, 2008).

Cytotoxic Effects and Molecular Modeling

The cytotoxic effects of coumarin derivatives, along with their phosphonic analogues, have been studied against leukemia cell lines. These studies not only contribute to the understanding of the compound's biological activities but also aid in the design of potential therapeutic agents, emphasizing the compound's relevance in medicinal chemistry (Budzisz, Brzezińska, Krajewska, & Różalski, 2003).

Advanced Materials and Photophysics

Research into the synthesis and characterization of derivatives has also delved into their potential applications in advanced materials. For example, derivatives have been evaluated as fluorescent probes, utilizing intramolecular proton transfer phenomena, which could have implications in developing new photophysical materials and sensors (Pivovarenko, Jo´źwiak, & Błażejowski, 2002).

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2)10-15(21)18-14(9-17(22)23-16(18)11-19)12-5-7-13(8-6-12)20(3)4/h5-8,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGCLTLWRVEPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)N(C)C)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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